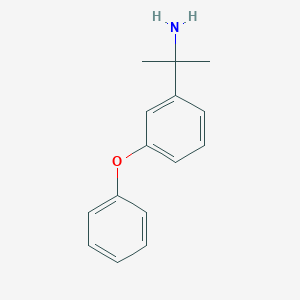
2-(3-Phenoxyphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenoxyphenyl)propan-2-amine is an organic compound that belongs to the class of amines It features a phenoxyphenyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxyphenyl)propan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 3-phenoxybenzyl chloride with isopropylamine under basic conditions can yield the desired product . Another method involves the reductive amination of 3-phenoxyacetophenone with isopropylamine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently employed reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Substituted amines and derivatives.
Scientific Research Applications
2-(3-Phenoxyphenyl)propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Phenoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways . The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
2-(3-Phenoxyphenyl)propan-2-amine can be compared with other similar compounds, such as:
Phenylpropanolamine: A compound with a similar backbone but different substituents, used as a decongestant.
Phenoxybenzamine: An alpha-adrenergic antagonist with a phenoxyphenyl group, used in the treatment of hypertension.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyphenyl group provides additional sites for functionalization, enhancing its versatility in various applications .
Properties
CAS No. |
130416-47-6 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C15H17NO/c1-15(2,16)12-7-6-10-14(11-12)17-13-8-4-3-5-9-13/h3-11H,16H2,1-2H3 |
InChI Key |
KESCECWBPFGYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















